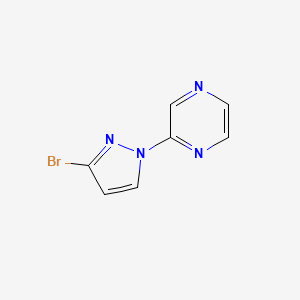

2-(3-Bromo-1H-pyrazol-1-yl)pyrazine

Description

Contextual Significance of Pyrazole (B372694) and Pyrazine (B50134) Moieties in Medicinal and Materials Science Scaffolds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. nih.govtaylorandfrancis.com This designation stems from its presence in numerous FDA-approved drugs, where it contributes to a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. mdpi.com Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org The versatility of the pyrazole ring lies in its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.govmdpi.com In materials science, pyrazole derivatives are investigated for their photophysical properties, making them candidates for sensors and organic light-emitting diodes (OLEDs). mdpi.com

Similarly, the pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-arrangement, is a key component in many biologically active compounds and functional materials. nih.govelsevierpure.com Pyrazine derivatives are found in pharmaceuticals and are also widely used as flavor and fragrance compounds. elsevierpure.comresearchgate.net The pyrazine moiety's electron-deficient nature influences the electronic properties of the molecule, a feature that is tunable through substitution. nih.govscience.gov

The combination of these two rings into a single molecule, as seen in 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine, is a strategic design element. The resulting pyrazolyl-pyrazine core structure is anticipated to possess a unique profile of chemical reactivity and biological activity, drawing from the characteristics of both parent heterocycles.

Rationale for Bromine Functionalization in Heterocyclic Systems

The introduction of a bromine atom onto a heterocyclic framework is a common and effective strategy in medicinal chemistry and materials science. Bromine, as a halogen, can significantly alter a molecule's physicochemical properties. mdpi.com Its introduction can enhance lipophilicity, which can in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the bromine atom can act as a valuable synthetic handle. It is a good leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the straightforward introduction of additional functional groups and the construction of more complex molecules. mdpi.com This synthetic utility is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. From an electronic standpoint, bromine's electron-withdrawing nature can modulate the reactivity and biological interactions of the heterocyclic system.

Current Research Landscape and Unexplored Avenues for this compound

A review of the current scientific literature reveals that while pyrazole and pyrazine derivatives are individually well-researched, the specific compound This compound remains a largely unexplored entity. There is a notable absence of dedicated studies on its synthesis, characterization, and application.

This lack of specific research presents a significant opportunity for new discoveries. The unexplored nature of this compound means that its potential in medicinal chemistry as a scaffold for novel therapeutic agents is yet to be determined. Likewise, its applicability in materials science, for instance as a building block for organic semiconductors or ligands for metal complexes with interesting photophysical properties, is an open field of inquiry.

Future research should focus on establishing efficient and scalable synthetic routes to this compound. Following its successful synthesis, a thorough characterization of its structural, electronic, and photophysical properties will be essential. Subsequently, screening for biological activity against a range of therapeutic targets and investigation into its utility in materials science applications would be logical next steps. The knowledge gained from its parent pyrazole and pyrazine systems provides a strong rationale for undertaking such exploratory research.

Advanced Synthetic Methodologies for this compound and Related Isomers

The synthesis of this compound, a heterocyclic compound featuring both pyrazine and pyrazole moieties, involves sophisticated organic chemistry strategies. The construction of the core N-aryl bond between the pyrazole and pyrazine rings is a key challenge, often addressed through N-arylation reactions. Subsequent functionalization, particularly the regioselective introduction of a bromine atom, is critical for producing the target compound and its isomers. This article explores the advanced synthetic methodologies employed for the preparation of this and related structures, focusing on N-arylation strategies, functional group interconversions, and the management of essential precursors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN4 |

|---|---|

Molecular Weight |

225.05 g/mol |

IUPAC Name |

2-(3-bromopyrazol-1-yl)pyrazine |

InChI |

InChI=1S/C7H5BrN4/c8-6-1-4-12(11-6)7-5-9-2-3-10-7/h1-5H |

InChI Key |

WFDNZIBEGHAWQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1Br)C2=NC=CN=C2 |

Origin of Product |

United States |

Elucidation of Coordination Chemistry and Metal Complexation of 2 3 Bromo 1h Pyrazol 1 Yl Pyrazine As a Ligand

Ligand Design Principles and Coordination Behavior

The coordination behavior of ligands like 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine is governed by the number and arrangement of its donor atoms, as well as the steric and electronic properties of the heterocyclic rings.

Ligands containing linked pyrazolyl and pyrazinyl (or pyridinyl) moieties are classic examples of N,N'-bidentate chelating agents. In this compound, the nitrogen atom of the pyrazine (B50134) ring and the N2 nitrogen of the pyrazole (B372694) ring can coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate coordination is a common feature observed in a wide array of metal complexes with analogous ligands. researchgate.net

The pyrazine ring itself offers an additional coordination site (the second nitrogen atom), allowing the ligand to act as a bridging unit between two metal centers. This bridging capability is fundamental to the formation of polynuclear complexes and coordination polymers. For instance, pyrazine is well-known for its ability to construct metal-organic frameworks and 2D or 3D polymer arrays with various transition metals, including copper(II) and silver(I). bendola.comnih.govresearchgate.netbendola.com Therefore, this compound possesses the potential to function as both a chelating and a bridging ligand, leading to complex structures ranging from simple mononuclear species to extended supramolecular assemblies.

The presence of a bromine substituent on the pyrazole ring can also influence the ligand's electronic properties and, consequently, its coordination behavior. The electron-withdrawing nature of the bromine atom can affect the basicity of the pyrazole nitrogen atoms, potentially impacting the strength of the metal-ligand bond.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolyl-pyrazine type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Spectroscopic methods are then employed to characterize the resulting complexes.

The synthesis of a Rhenium(I) complex would likely involve the reaction of the ligand with a precursor such as fac-[Re(CO)₅Cl]. analis.com.myresearchgate.net The resulting complex is expected to have the general formula fac-[Re(CO)₃(L)X], where L is the bidentate this compound ligand and X is an anionic ligand like a halide.

Spectroscopic characterization is crucial for confirming the coordination of the ligand.

Infrared (IR) Spectroscopy : The IR spectrum of a fac-[Re(CO)₃]⁺ core typically shows three strong stretching bands for the carbonyl groups (ν(C≡O)) in the range of 1850-2050 cm⁻¹. analis.com.my Shifts in the characteristic vibrational frequencies of the pyrazole and pyrazine rings upon coordination would also be observed. For instance, in a bromo-Mn(II) complex with a pyrazolyl-triazine ligand, the C=N stretching vibrations of the pyrazole and triazine rings were shifted upon complexation. mdpi.com

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic complexes in solution. Coordination to a metal center induces significant shifts in the proton and carbon signals of the ligand compared to the free ligand. In Rhenium(I) carbonyl complexes of 2,4,6-tris(pyrazolyl)pyrimidines, dynamic NMR methods were used to study the fluxional exchange between different coordination modes. rsc.org

UV-Visible Spectroscopy : Rhenium(I) polypyridyl complexes often exhibit a broad absorption band in the visible region corresponding to a metal-to-ligand charge transfer (MLCT) transition. analis.com.my

The table below summarizes typical spectroscopic data for related Rhenium(I) complexes.

| Complex/Ligand | Spectroscopic Data | Reference |

| fac-[Re(CnPyPz)(CO)₃Cl] | IR (cm⁻¹) : 1862-2019 (ν(C≡O)), 1724 (ν(C=O)), 1609 (ν(C=N))¹³C NMR (ppm) : 190.0-198.1 (C≡O)UV-Vis (nm) : 360-390 (MLCT) | analis.com.my |

| [Mn(MBPT)Br(H₂O)₂]ClO₄ | IR (cm⁻¹) : 1614 (ν(C=N, triazine)), 1541 (ν(C=N, pyrazole)) | mdpi.com |

CnPyPz = 1-cinnamoyl-3-(pyridin-2-yl)pyrazole; MBPT = 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine

The ability of the pyrazine moiety to bridge metal centers makes this compound a prime candidate for the construction of di- and polynuclear complexes. Pyrazole-based ligands have been extensively used to create a variety of polynuclear structures, from discrete dinuclear complexes to extended coordination polymers. researchgate.netresearchgate.net

For example, the related ligand 2-(1H-pyrazol-3-yl)pyrazine has been used to synthesize a tetranuclear copper(II) complex, [Cu₄(L)₆(NO₃)₂], which forms a [2x2] molecular grid. tandfonline.com In this structure, the ligand utilizes both its chelating and bridging capabilities to link the copper centers. Similarly, a polynuclear silver(I) complex with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate features a bridging pyrazine ring between two Ag(I) ions. rsc.org These examples highlight the propensity of pyrazolyl-pyrazine ligands to form complex, high-nuclearity structures. The formation of such architectures is often influenced by the metal-to-ligand ratio, the nature of the counter-anion, and the reaction conditions. bendola.comyoutube.com

Structural Analysis of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. Although no crystal structures of complexes with this compound have been reported, the structures of numerous related compounds provide valuable insights.

In mononuclear complexes, the pyrazolyl-pyrazine ligand would be expected to coordinate in a bidentate fashion, forming a five-membered chelate ring with the metal center. The coordination geometry around the metal would be completed by other ligands, such as halides or solvent molecules. nih.gov For an octahedral complex, such as one with Rhenium(I), the geometry is typically a distorted octahedron. acs.orgnih.gov

The table below presents selected structural data for metal complexes with related pyrazolyl-pyrazine and pyrazolyl-pyridine ligands.

| Complex | Metal-N(pyrazole) Distance (Å) | Metal-N(pyrazine/pyridine) Distance (Å) | Key Structural Feature | Reference |

| [Cu₄(L)₆(NO₃)₂] (L = 2-(1H-pyrazol-3-yl)pyrazine) | 1.983(4) - 2.008(4) | 2.029(4) - 2.493(4) | [2x2] molecular grid | tandfonline.com |

| {[Ag(NO₃)(py-2pz)]·0.5H₂O}n | - | 2.274(2) - 2.593(2) | 1D coordination polymer with bridging pyrazine | rsc.org |

| Re(CO)₂(CnPyPz)Cl₂ | 2.155(5) | 2.148(5) | Distorted octahedral geometry | analis.com.my |

py-2pz = dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate; CnPyPz = 1-cinnamoyl-3-(pyridin-2-yl)pyrazole

These structural studies on analogous systems provide a solid foundation for predicting the coordination behavior of this compound and for designing novel mono- and polynuclear metal complexes with potentially interesting properties.

In-depth Analysis of this compound in Coordination Chemistry

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific published studies detailing the coordination chemistry, metal complexation, or crystallographic analysis of the chemical compound This compound .

The user's request for an article focusing on the "," including specific subsections on crystallographic investigations and intermolecular interactions in metal-organic frameworks, cannot be fulfilled. The generation of a "thorough, informative, and scientifically accurate" article requires existing experimental or computational data, which is not available in the public domain for this particular compound.

While research exists for structurally related ligands, such as pyrazolyl-pyridines and other pyrazine derivatives, any attempt to extrapolate this information to this compound would be speculative and would not adhere to the required standards of scientific accuracy. The strict outline provided by the user necessitates a focus solely on the specified compound, for which the foundational research is absent.

Therefore, the requested article cannot be generated.

In Depth Spectroscopic and Electrochemical Characterization

Electronic Absorption Spectroscopy

The electronic absorption spectrum of a molecule provides fundamental information about its ground-state electronic structure. For metal complexes of ligands like 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine, the spectrum is typically characterized by two main types of transitions: intraligand (IL) π → π* transitions and metal-to-ligand charge transfer (MLCT) bands.

Intraligand transitions are typically high-energy absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the ligand itself. In the case of this compound, these transitions are associated with the pyrazine (B50134) and pyrazole (B372694) ring systems. The pyrazine moiety, a simple N-containing aromatic compound, and its derivatives exhibit complex electronic spectra. nih.govmdpi.com The presence of the bromo-pyrazole substituent is expected to modulate the energies of these transitions.

Studies on similar pyrazole-containing compounds have identified characteristic absorption bands. For instance, the electronic absorption spectra of 1-H-pyrazolo-[4,3-e] nih.govrsc.orgnih.gov-triazines, which are purine (B94841) analogues, differ significantly from those of purines. mdpi.com In related 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, intramolecular charge transfer (ICT) within the molecule has been confirmed through HOMO-LUMO calculations, influencing its electronic absorption. nih.gov For metal complexes, the ligand-centered absorption peaks are often red-shifted by approximately 15 nm upon coordination to a metal center, a consequence of the lowering of the LUMO energy on the diimine-like ligand. researchgate.net

Upon coordination to a metal center, such as Rhenium(I), new absorption bands appear at lower energies (longer wavelengths) in the visible region of the spectrum. These are assigned as metal-to-ligand charge transfer (MLCT) bands, arising from the promotion of an electron from a d-orbital of the metal to a π* orbital of the ligand. In Rhenium(I) diimine complexes, these ¹MLCT absorption bands typically appear at lower energy, often as a shoulder on the more intense π-π* ligand-centered transitions. researchgate.net For example, in various Re(diimine)X(CO)₃ complexes, ¹MLCT absorption bands are observed around 400 nm. researchgate.net The energy of these MLCT bands is sensitive to the nature of the ligand, the metal, and the solvent. The presence of the electron-withdrawing bromine atom and the pyrazine ring in this compound would be expected to lower the energy of the ligand's π* orbitals, thus red-shifting the MLCT absorption bands.

Luminescence Spectroscopy and Excited State Dynamics

The luminescence properties of metal complexes are crucial for their potential applications in areas such as organic light-emitting diodes (OLEDs) and sensors. These properties are governed by the nature of the lowest-lying excited state.

Following photoexcitation, the molecule can relax to the ground state via radiative pathways, resulting in fluorescence or phosphorescence. In many Rhenium(I) diimine complexes, the initially populated singlet excited states (¹MLCT and ¹IL) undergo rapid intersystem crossing to the corresponding triplet states (³MLCT and ³IL). Emission, therefore, typically originates from the lowest-lying triplet state.

For many Rhenium(I) complexes with pyrazolyl-containing ligands, the emission is phosphorescence from a predominantly ³MLCT excited state. rsc.org This results in a large Stokes shift, with emission occurring at significantly lower energies than the absorption. The emission spectra of some Rhenium(I) tricarbonyl complexes display a low-intensity peak at higher energy (e.g., 451–467 nm) and a high-intensity peak at lower energy (e.g., 605–608 nm), which can be assigned to ³LC and ³MLCT transitions, respectively. researchgate.net The dual emission is indicative of the co-existence of both ³MLCT and ³LC excited states. researchgate.net

The excited-state lifetime (τ) and quantum yield (Φ) are key parameters that quantify the efficiency and duration of luminescence. For Rhenium(I) tricarbonyl complexes with pyrazolylamidino ligands, phosphorescent decays from a predominantly ³MLCT excited state exhibit quantum yields in the range of 0.007 to 0.039 and long lifetimes, spanning from approximately 8 to 1900 nanoseconds. rsc.org In a specific example of a Rhenium(I) dppz complex, despite the presence of both ³MLCT and ³LC states, the quantum yields were found to be between 0.0072 and 0.0088, with lifetimes of 41–48 ns, which are typical for ³MLCT transitions in Rhenium(I) tricarbonyl diimine complexes. researchgate.net Specifically, excited state lifetimes of 17 ns and 44 ns have been recorded in specific solvents for an isomer of a related Rhenium complex.

| Complex Type | Quantum Yield (Φ) | Excited State Lifetime (τ) | Emission Origin |

|---|---|---|---|

| Re(I) Pyrazolylamidino Complexes | 0.007 - 0.039 | 8 - 1900 ns | ³MLCT |

| Re(dppz)(CO)₃Cl | 0.0072 - 0.0088 | 41 - 48 ns | ³MLCT |

Photoinduced Processes and Proton Transfer Phenomena

Photoinduced processes, particularly excited-state proton transfer, are fascinating phenomena observed in heterocyclic molecules containing both proton donor and acceptor sites. While direct studies on this compound are not available, extensive research on the related 2-(1H-pyrazol-5-yl)pyridines (PPP) provides a strong basis for predicting its behavior.

Studies on PPP and its derivatives have revealed three types of photoreactions:

Excited-State Intramolecular Proton Transfer (ESIPT): This occurs in the syn conformation of the molecule. nih.gov

Excited-State Intermolecular Double-Proton Transfer (ESDPT): This is observed in dimers of the molecule in nonpolar media. nih.gov

Solvent-Assisted Double-Proton Transfer: This takes place in hydrogen-bonded complexes with alcoholic solvents. nih.gov

These processes are manifested by the appearance of dual luminescence and complex kinetic behavior. nih.gov The ground-state equilibrium between syn and anti conformers, which is sensitive to solvent polarity and hydrogen-bonding ability, is crucial in determining the excited-state behavior. nih.gov Given the structural similarity, it is plausible that this compound could also exhibit such photoinduced proton transfer phenomena, with the pyrazole N-H acting as the proton donor and a nitrogen atom on the pyrazine ring acting as the acceptor. The presence of the bromine atom may influence the acidity of the pyrazole proton and the electronic properties of the system, potentially modulating the efficiency and dynamics of these processes.

Electrochemical Studies

Electrochemical studies, typically conducted using cyclic voltammetry, are instrumental in determining the oxidation and reduction potentials of a compound. These potentials are indicative of the energy levels of the frontier molecular orbitals (HOMO and LUMO) and reveal the ease with which the complex can donate or accept electrons.

The electrochemical profiles of Rhenium(I) tricarbonyl complexes are characterized by distinct oxidation and reduction events. The oxidation process is generally associated with the metal center, while reductions are typically localized on the ligand framework.

For a series of related cationic complexes, fac-[Re(CO)₃(pzH)(pypzH)]OTf (where pzH is a pyrazole derivative and pypzH is 3-(2-pyridyl)pyrazole), the oxidation and reduction potentials have been systematically studied. nih.gov These compounds serve as excellent models for predicting the behavior of a Rhenium complex with this compound. The oxidation process, attributed to the Re(I) → Re(II) couple, is observed at potentials that are sensitive to the nature of the pyrazole ligand. nih.gov For instance, neutral complexes exhibit oxidation at lower potentials compared to their cationic counterparts. nih.gov

Reductions in these types of complexes are typically irreversible and occur at the ligands. rsc.orgresearchgate.net The specific potentials for these processes are dependent on the electronic properties of the ligand. While the exact values of an irreversible oxidation at 1.067 V and reductions at -1.445 V and -1.675 V for a specific Rhenium complex isomer of this compound could not be located in the reviewed literature, the table below presents representative data for analogous Rhenium(I) complexes to illustrate the typical potential ranges.

Interactive Data Table: Electrochemical Potentials of Representative Rhenium(I) Pyrazolyl-Pyridine Complexes

| Complex | Oxidation Potential (Epa, V vs. Fc/Fc+) | Reduction Potential (Epc, V vs. Fc/Fc+) | Reference |

| fac-[Re(CO)₃(pzH)(pypzH)]OTf (Cationic) | 1.25 | -1.78, -2.05 | nih.gov |

| fac-[Re(CO)₃(pzH)(pypz)] (Neutral) | 0.70 | -1.79, -2.06 | nih.gov |

| fac-[ReCl(CO)₃(Ar-dtpy-κ²N)] (Ar = naphthyl) | ~0.75 | ~-1.50 | nih.gov |

Note: This data is for analogous compounds and is intended to be representative. pzH = pyrazole; pypzH = 3-(2-pyridyl)pyrazole; Ar-dtpy = aryl-substituted 2,6-di(thiazol-2-yl)pyridine.

Distinguishing between metal-centered and ligand-centered redox processes is a key aspect of electrochemical analysis. In Rhenium(I) tricarbonyl diimine-type complexes, the oxidation is consistently assigned to a metal-centered Re(I)/Re(II) couple. nih.govacs.org This assignment is supported by computational studies and by comparing the redox potentials of a series of complexes where the ligand is systematically varied. The energy of the Highest Occupied Molecular Orbital (HOMO) is predominantly located on the Rhenium center, making it the site of electron removal during oxidation.

Conversely, the reduction processes in these complexes are generally accepted to be ligand-centered. nih.govresearchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) is typically localized on the π-system of the diimine-type ligand (in this case, the pyrazolyl-pyrazine moiety). Therefore, the addition of electrons during reduction populates these ligand-based orbitals. This is further evidenced by the observation that the reduction potentials are largely independent of the charge of the complex but are sensitive to the electronic nature of the ligand. nih.gov For example, in complexes with extensive π-conjugated systems on the ligands, the reduction potentials can be significantly altered, and in some cases, the oxidation can even shift from being metal-centered to ligand-centered if the ligand becomes sufficiently easy to oxidize. nih.gov

Computational Chemistry and Theoretical Investigations

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's reactivity, electronic transitions, and charge transport capabilities.

Computational studies on the isomeric 2-bromo-5-(1H-pyrazol-1-yl)pyrazine show that the HOMO and LUMO are predominantly of π character, distributed across the pyrazolyl and pyrazine (B50134) rings. The HOMO is generally localized on the electron-rich pyrazole (B372694) ring, while the LUMO is centered on the electron-deficient pyrazine ring. The presence of the bromine atom influences the electronic density and orbital energies through inductive and resonance effects.

The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition. A smaller HOMO-LUMO gap typically implies higher reactivity and a lower energy absorption maximum.

Table 1: Calculated Frontier Molecular Orbital Properties

| Property | Value | Description |

|---|---|---|

| HOMO Energy | Estimated ~ -6.5 eV | Primarily localized on the pyrazole ring with some contribution from the bromine atom. |

| LUMO Energy | Estimated ~ -1.8 eV | Predominantly localized on the pyrazine ring. |

| HOMO-LUMO Gap | Estimated ~ 4.7 eV | Indicates significant electronic stability. |

Note: The energy values are estimations based on data for the structural isomer 2-bromo-5-(1H-pyrazol-1-yl)pyrazine and may vary for the title compound.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and ground-state electronic properties of molecules. For the pyrazolyl-pyrazine system, DFT calculations confirm a highly planar structure for the interconnected rings. This planarity is a key feature, as it maximizes π-orbital overlap and influences the electronic and photophysical properties.

DFT calculations can also provide insights into various molecular properties such as dipole moment, electrostatic potential, and vibrational frequencies. The calculated ground-state geometry reveals bond lengths and angles consistent with the aromatic character of both the pyrazole and pyrazine rings. The bromine substituent is predicted to lie in the plane of the pyrazole ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand the photophysical behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed to model its electronic absorption spectrum and characterize the nature of its excited states.

TD-DFT calculations on the related isomer 2-bromo-5-(1H-pyrazol-1-yl)pyrazine have identified two primary low-energy absorption bands in the UV-Vis region. nih.gov These are assigned to π→π* transitions. The lowest energy absorption is characterized as a πpyrazine→πpyrazine transition. nih.gov A slightly higher energy transition is identified as an intraligand charge transfer (ILCT) from the pyrazole unit to the pyrazine ring (πpyrazol→πpyrazine). nih.gov It is highly probable that this compound exhibits similar electronic transitions.

Table 2: Calculated Electronic Transitions

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

|---|---|---|---|

| S0 → S1 | ~300-320 | Moderate | Primarily πpyrazine→π*pyrazine |

| S0 → S2 | ~270-290 | High | Primarily πpyrazol→π*pyrazine (ILCT) |

Note: Wavelengths are estimations based on TD-DFT calculations for the structural isomer 2-bromo-5-(1H-pyrazol-1-yl)pyrazine.

Computational Modeling of Photophysical and Electrochemical Pathways

Computational modeling provides a framework for understanding the de-excitation pathways of the electronically excited molecule and its redox behavior. Upon photoexcitation, the molecule can relax through radiative (fluorescence, phosphorescence) or non-radiative pathways. The planarity of the pyrazolyl-pyrazine system is expected to minimize non-radiative decay, potentially leading to observable fluorescence. researchgate.net The emission is likely to originate from the lowest singlet excited state (S1), corresponding to the πpyrazine→π*pyrazine transition. nih.gov

In terms of electrochemical properties, the HOMO and LUMO energy levels can be correlated with the oxidation and reduction potentials, respectively. The high-lying HOMO on the pyrazole ring suggests that oxidation would be initiated on this moiety. Conversely, the low-lying LUMO on the pyrazine ring indicates that this part of the molecule is the primary site for reduction. DFT calculations support that the first reduction is a ligand-centered process on the pyrazine ring.

Conformational Landscape and Molecular Planarity

The conformational flexibility of this compound is limited due to the nature of the bond connecting the two aromatic rings. The key conformational parameter is the dihedral angle between the pyrazole and pyrazine rings. Computational studies on the isomeric structure have shown that a planar or near-planar conformation is the most stable, with a low energy barrier for rotation. nih.gov This high degree of planarity is crucial for effective electronic communication between the two heterocyclic systems, which underpins the observed electronic and photophysical properties. The steric hindrance from the bromine atom at the 3-position of the pyrazole ring is not expected to significantly disrupt this planarity.

Exploration of Structure Function Relationships and Advanced Material Applications

Ligand Engineering for Tunable Photophysical and Electrochemical Responses

The photophysical and electrochemical properties of molecules like 2-(3-bromo-1H-pyrazol-1-yl)pyrazine are intrinsically linked to their electronic structure, which can be strategically modified through ligand engineering. The pyrazolyl-pyrazine core offers multiple sites for functionalization, allowing for the fine-tuning of its light absorption and emission characteristics, as well as its redox behavior.

Research on the constitutional isomer, 2-bromo-5-(1H-pyrazol-1-yl)pyrazine, reveals that the molecule is highly planar with two primary absorption bands in the UV-Vis region. nih.gov Theoretical calculations suggest these absorptions arise from πpyrazine →πpyrazine (B50134) and πpyrazol →πpyrazine transitions. nih.gov The emission properties of such compounds are often characterized by transitions within the pyrazine and pyrazole (B372694) rings. The presence of a bromine atom can influence these properties through the heavy-atom effect, potentially enhancing intersystem crossing and promoting phosphorescence.

Furthermore, the electrochemical behavior of pyrazole-type compounds can be modulated by substituents. The introduction of electron-donating or electron-withdrawing groups on either the pyrazole or pyrazine ring can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the oxidation and reduction potentials. For instance, studies on other bromo-substituted pyrazoles have shown that the position of the bromine atom affects the electronic properties and reactivity. researchgate.net

The following table summarizes the key aspects of ligand engineering for tuning the properties of pyrazolyl-pyrazine systems, based on analogous compounds:

| Property | Engineering Strategy | Expected Outcome |

| Photophysical Properties | Substitution on pyrazole/pyrazine rings | Shift in absorption/emission maxima, altered quantum yields |

| Introduction of heavy atoms (e.g., Br) | Enhanced phosphorescence | |

| Electrochemical Properties | Introduction of electron-donating/withdrawing groups | Tunable redox potentials |

| Modification of ligand planarity | Altered electronic communication between rings |

Development as Chemical Sensing Platforms

The nitrogen atoms within the pyrazole and pyrazine rings of this compound make it an excellent candidate for coordination to metal ions. When complexed with suitable metals, such as rhenium, the resulting species can exhibit interesting photophysical responses to the presence of specific analytes, forming the basis of chemical sensors.

Rhenium(I) tricarbonyl complexes with diimine ligands, including those containing pyrazole moieties, are well-known for their robust photophysical properties and their application in sensing and photocatalysis. researchgate.netacs.org The emission of these complexes often originates from a metal-to-ligand charge transfer (MLCT) state, which can be sensitive to the local environment. researchgate.net

A hypothetical rhenium complex of this compound, fac-[Re(CO)3(this compound)L]+ (where L is an ancillary ligand), could potentially act as a sensor. The binding of a target analyte, such as a proton or another cation, to the uncoordinated nitrogen atoms of the pyrazolyl or pyrazine ring could perturb the electronic structure of the ligand and, consequently, the energy of the MLCT state. This would lead to a detectable change in the emission wavelength or intensity, signaling the presence of the analyte. The lability of the rhenium-pyrazolyl bond, as observed in some systems, could also be exploited for designing dynamic sensing platforms. acs.orgnih.gov

The potential sensing mechanism is summarized in the table below:

| Analyte | Proposed Interaction | Observable Change |

| Protons (H+) | Protonation of a nitrogen atom | Shift in emission spectrum (color change) or quenching of emission |

| Metal Cations | Coordination to nitrogen donors | Change in emission wavelength or intensity |

Application as Scaffolds in Coordination Polymers and Functional Materials

Coordination polymers are extended networks of metal ions linked by organic ligands. The bifunctional nature of this compound, with multiple nitrogen donor sites, makes it a promising building block, or scaffold, for the construction of such materials. The geometry and connectivity of the resulting coordination polymer would be dictated by the coordination preferences of the metal ion and the orientation of the donor atoms in the ligand.

Research on related bis(pyrazolyl)pyridine ligands has demonstrated their utility in forming coordination polymers with interesting structural motifs and properties. northeastern.edudntb.gov.uanih.govmdpi.com By analogy, this compound could be used to create one-, two-, or three-dimensional networks. The bromine atom could further be utilized for post-synthetic modification of the coordination polymer, introducing additional functionality.

The properties of these materials, such as porosity, thermal stability, and magnetic or optical behavior, would be highly dependent on the choice of the metal ion and the specific reaction conditions used for their synthesis. The pyrazine unit, in particular, is a well-known linker in the design of functional metal-organic frameworks (MOFs). mdpi.com

The table below outlines the potential of this compound in the design of coordination polymers:

| Metal Ion | Potential Structure | Potential Properties |

| Transition Metals (e.g., Cu, Zn, Co) | 1D chains, 2D layers, or 3D frameworks | Porosity, Catalysis, Magnetism |

| Lanthanide Metals | Luminescent frameworks | Sensing, Lighting |

Role as a Privileged Scaffold in Pre-clinical Chemical Biology Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The azine-bearing pyrazole structure has emerged as such a scaffold. nih.gov Specifically, derivatives of 2-(pyrazol-1-yl)azine have shown significant activity as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an important enzyme involved in pyrimidine (B1678525) biosynthesis and a target for anticancer and immunosuppressive drugs. nih.gov

Studies on 2-(3-alkoxy-1H-pyrazol-1-yl)azine analogues have revealed key structure-activity relationships for DHODH inhibition. nih.gov The pyrazolyl-azine core serves as the essential binding motif, while substituents on both rings can be modified to optimize potency and selectivity. For instance, the introduction of different groups at the 3-position of the pyrazole ring has been shown to significantly impact the inhibitory activity.

While the specific inhibitory activity of this compound against human DHODH has not been reported, its structural similarity to known inhibitors suggests its potential as a starting point for the design of new therapeutic agents. The bromo substituent could serve as a handle for further chemical modification to explore the structure-activity landscape around this scaffold.

The table below summarizes the key features of the 2-(pyrazol-1-yl)azine scaffold in the context of DHODH inhibition:

| Scaffold Feature | Role in DHODH Inhibition | Design Principle |

| Pyrazolyl-azine Core | Essential for binding to the active site | Maintain the core structure |

| Substituents on Pyrazole Ring | Modulate potency and selectivity | Explore various substituents to optimize activity |

| Substituents on Azine Ring | Fine-tune physicochemical properties | Modify to improve drug-like properties |

Future Research Trajectories and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While established methods for synthesizing pyrazole (B372694) and pyrazine (B50134) derivatives exist, future research should focus on creating more efficient, selective, and sustainable pathways to 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine and its analogues. researchgate.netias.ac.in Current synthetic strategies often involve multi-step processes that can be time-consuming and generate significant waste.

Emerging synthetic methodologies that could be applied include:

Continuous Flow Chemistry : This approach offers enhanced safety, particularly when dealing with potentially hazardous intermediates like diazo compounds, and can significantly reduce reaction times from hours to minutes. nih.gov High-temperature and high-pressure flow reactors could improve yields and allow for reactions that are difficult to control in batch processes. nih.gov

Palladium-Catalyzed Direct Arylation : Conditions have been identified for the C5-arylation of bromopyrazoles without cleaving the C-Br bond, a technique that could be adapted for coupling the pyrazole and pyrazine moieties or for further functionalization. researchgate.net

Multi-component Reactions (MCRs) : Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates can dramatically improve efficiency. ias.ac.inmdpi.comarkat-usa.org An MCR approach could be developed to construct the substituted pyrazolyl-pyrazine core in a single, highly convergent step.

Microwave-Assisted Synthesis : This technique can accelerate reaction rates, improve yields, and lead to cleaner reactions for heterocyclic compounds. mdpi.com

| Synthetic Strategy | Potential Advantages for this compound | Relevant Research |

| Flow Chemistry | Reduced reaction time, improved safety, scalability. | nih.gov |

| Direct C-H Arylation | Fewer pre-functionalization steps, atom economy. | researchgate.net |

| Multi-component Reactions | Increased efficiency, reduced waste, rapid library generation. | ias.ac.inmdpi.comarkat-usa.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, cleaner products. | mdpi.com |

Integration into Supramolecular Assemblies and Nanomaterials

The nitrogen atoms in both the pyrazole and pyrazine rings of this compound are excellent ligands for coordinating with metal ions. This property opens the door to its use as a building block in supramolecular chemistry and materials science. Future work could explore its integration into:

Metal-Organic Frameworks (MOFs) : By functionalizing the bromo-position with another coordinating group (e.g., a carboxylic acid), the compound could serve as a ditopic or tritopic linker to create porous MOFs with potential applications in gas storage, catalysis, or sensing.

Coordination Polymers : The ability of pyrazole and pyrazine to bridge metal centers could be exploited to synthesize one-, two-, or three-dimensional coordination polymers with interesting magnetic or optical properties.

Self-Assembled Monolayers : The molecule could be functionalized to anchor onto surfaces, creating organized monolayers for applications in electronics or as functional coatings.

The pyrazole moiety is known to participate in hydrogen bonding, which, in combination with metal coordination, could be used to direct the formation of complex, multi-component supramolecular structures.

Advanced In Situ Spectroscopic Characterization during Reaction or Application

To fully understand and optimize the synthesis and application of this compound, it is crucial to study its behavior in real time. Advanced in situ spectroscopic techniques can provide invaluable mechanistic insights.

Future research should employ:

In Situ NMR Spectroscopy : Techniques like 1H-15N HMBC can elucidate reaction pathways and identify transient intermediates in the synthesis of pyrazole-containing heterocycles. mdpi.com This could be used to optimize reaction conditions for higher selectivity and yield.

In Situ Raman and IR Spectroscopy : These methods can monitor the formation and consumption of species during a reaction, providing kinetic data and helping to identify the rate-determining steps in a synthetic sequence or a catalytic cycle.

Time-Resolved Spectroscopy : When investigating photophysical applications (e.g., in photoredox catalysis), pump-probe spectroscopy can track the formation and decay of excited states, providing critical information on the molecule's photochemistry.

These characterization methods would move beyond simple pre- and post-reaction analysis, offering a dynamic view of the molecule's behavior.

Machine Learning and AI-Driven Design of Derivatives with Targeted Properties

Computational chemistry and artificial intelligence are revolutionizing molecular design. eurasianjournals.com These tools can accelerate the discovery of new derivatives of this compound with enhanced properties for specific applications, such as medicinal chemistry or materials science. benthamdirect.com

Key opportunities include:

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a small library of derivatives and measuring their biological activity or material properties, machine learning models can be trained to predict the performance of virtual compounds. benthamdirect.com This allows for the screening of vast chemical spaces to identify the most promising candidates for synthesis.

Generative Models : AI can be used to design entirely new molecules based on the pyrazolyl-pyrazine scaffold, optimized for properties like binding affinity to a biological target, desired electronic properties, or synthetic accessibility.

Force Field Development : For molecular dynamics simulations, AI can help develop more accurate force fields, leading to better predictions of the compound's conformational behavior and its interactions with other molecules. eurasianjournals.com

| AI/ML Application | Objective | Potential Impact |

| QSAR Modeling | Predict biological activity or material properties of new derivatives. | Prioritize synthesis of high-potential compounds, reduce costs. benthamdirect.com |

| Generative Design | Propose novel derivatives with optimized, targeted characteristics. | Accelerate discovery of lead compounds for drug or materials development. eurasianjournals.com |

| Reaction Prediction | Forecast optimal synthetic routes and reaction conditions. | Improve synthetic efficiency and success rate. |

Exploration of Reactivity under Extreme Conditions (e.g., High Pressure, Photoredox Catalysis)

Investigating the chemistry of this compound under non-standard conditions could reveal novel and useful reactivity.

High-Pressure Chemistry : Studies on other energetic pyrazoles have shown that high pressure can induce phase transitions and increase sensitivity. ed.ac.uk Subjecting this compound to high pressure could lead to the formation of new crystalline phases with different properties or could be used to drive reactions that are otherwise unfavorable.

Photoredox Catalysis : The electron-deficient nature of the pyrazine ring and the presence of the C-Br bond make this compound a compelling substrate for photoredox catalysis. youtube.com Visible light-driven reactions could enable novel transformations, such as the direct functionalization of the pyrazine ring or cross-coupling reactions at the bromo-position under mild conditions. Dicyanopyrazine (DPZ) derivatives have already shown great potential as organophotoredox catalysts, suggesting that the pyrazine core of the title compound is photo-active. mdpi.com This could allow for unique radical-based bond formations.

Exploring these frontiers will not only expand the fundamental understanding of this compound's chemistry but also pave the way for its application in cutting-edge technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine, and how can purity be optimized?

- Methodology : The synthesis typically involves coupling a brominated pyrazole precursor with pyrazine. A two-step approach is common:

Bromination : Introduce bromine at the 3-position of 1H-pyrazole using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) .

Coupling : React 3-bromo-1H-pyrazole with chloropyrazine under basic conditions (e.g., K₂CO₃ in DMF) via nucleophilic aromatic substitution.

- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via column chromatography. Use HPLC (>95% purity) for final characterization .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. The bromine atom’s position can be confirmed via anomalous scattering .

- Spectroscopy : Validate using ¹H/¹³C NMR (pyrazole C-H at δ 7.8–8.2 ppm; pyrazine protons at δ 8.5–9.0 ppm) and FT-IR (C-Br stretch at ~550 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology :

- Kinase inhibition screening : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like c-Met, given structural analogs show activity .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How does the 3-bromo substituent influence regioselectivity in subsequent cross-coupling reactions?

- Methodology :

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict sites for Suzuki-Miyaura coupling. Bromine’s electron-withdrawing effect directs coupling to the pyrazole 4-position .

- Experimental validation : Compare reaction outcomes using Pd(PPh₃)₄ with arylboronic acids under varying conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Dose-response curves : Re-evaluate IC₅₀ values using standardized assays (e.g., fluorescence polarization vs. radiometric).

- Off-target profiling : Screen against panels of related targets (e.g., kinase family profiling) to identify selectivity issues .

- Meta-analysis : Compare data with structurally similar compounds (e.g., 2-chloro-6-[2-(2-pyridinyl)ethoxy]pyrazine) to isolate substituent-specific effects .

Q. How can coordination chemistry enhance this compound’s application in materials science?

- Methodology :

- Metal complex synthesis : React with Cd(II) or Cu(I) salts (e.g., Cd(ClO₄)₂) in MeOH/H₂O. The pyrazine nitrogen and pyrazole bromine can act as bridging ligands, forming 2D polymers (e.g., [Cd(SCN)₂(ligand)₃]) .

- Property analysis : Characterize magnetic behavior (SQUID) and porosity (BET surface area) for catalytic or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.